molecular formula C16H16N2O5S B3595378 METHYL 5-CARBAMOYL-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 5-CARBAMOYL-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B3595378
M. Wt: 348.4 g/mol
InChI Key: DIQAOSOORJHEPP-UHFFFAOYSA-N
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Description

Methyl 5-carbamoyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate is a complex organic compound with a molecular formula of C18H18N2O5S. This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-carbamoyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of thiophene derivatives followed by amide formation. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or tetrahydrofuran. The process may also involve temperature control and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamoyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 5-carbamoyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of methyl 5-carbamoyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate
  • Methyl 5-carbamoyl-4-methyl-2-(2-phenylbutanoyl)amino-3-thiophenecarboxylate

Uniqueness

Methyl 5-carbamoyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate is unique due to its specific functional groups and structural configuration

Properties

IUPAC Name

methyl 5-carbamoyl-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-9-12(16(21)22-2)15(24-13(9)14(17)20)18-11(19)8-23-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQAOSOORJHEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 5-CARBAMOYL-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 5-CARBAMOYL-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 5-CARBAMOYL-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 5-CARBAMOYL-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 5-CARBAMOYL-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 5-CARBAMOYL-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE

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